Ndpa-13C3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

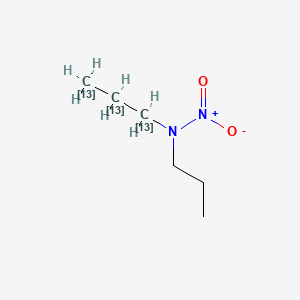

Ndpa-13C3: is a labeled compound of N-Nitro-N-propyl-1-propanamine. It is used in various scientific research applications, including the validation of improved methods for predicting the activation energy of thermal decomposition of energetic compounds. Additionally, it has applications in anti-inflammatory and anti-tumor activity studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of Ndpa-13C3 involves the incorporation of carbon-13 isotopes into the N-Nitro-N-propyl-1-propanamine structure. This process typically requires specialized equipment and conditions to ensure the accurate placement of the isotopes.

Industrial Production Methods: : Industrial production of this compound is carried out under controlled conditions to maintain the purity and isotopic labeling of the compound. This involves the use of advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to monitor and verify the isotopic composition .

Análisis De Reacciones Químicas

Types of Reactions: : Ndpa-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitrosamine impurities, which can be monitored using advanced analytical techniques .

Common Reagents and Conditions: : Common reagents used in the reactions of this compound include chloramines, which are used in the chloramination process to generate nitrosamines. The reaction conditions typically involve specific pH levels and temperatures to optimize the yield of the desired products .

Major Products Formed: : The major products formed from the reactions of this compound include various nitrosamines, which are of interest due to their mutagenic, teratogenic, and carcinogenic properties .

Aplicaciones Científicas De Investigación

Chemistry: : Ndpa-13C3 is used in the validation of methods for predicting the activation energy of thermal decomposition of energetic compounds. This is crucial for understanding the stability and reactivity of these compounds under different conditions .

Biology and Medicine: : this compound has applications in anti-inflammatory and anti-tumor activity studies. It is used to investigate the biological effects of nitrosamines and their potential therapeutic applications .

Industry: : In the industrial sector, this compound is used in the development of advanced materials and processes. Its isotopic labeling allows for precise tracking and analysis of chemical reactions, making it valuable in quality control and research and development .

Mecanismo De Acción

The mechanism of action of Ndpa-13C3 involves its interaction with molecular targets and pathways related to nitrosamine formation and degradation. The compound’s effects are mediated through free radical reactions, particularly involving hydroxyl radicals (OH•), which play a significant role in its degradation . The reaction sites are predominantly at the bubble interface during ultrasonic treatment, leading to the decomposition of this compound .

Comparación Con Compuestos Similares

Similar Compounds: : Compounds similar to Ndpa-13C3 include other nitrosamines such as nitrosodimethylamine (NDMA), nitrosodiethylamine (NDEA), and nitrosodibutylamine (NDBA). These compounds share similar structural features and chemical properties .

Uniqueness: : this compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. This feature distinguishes it from other nitrosamines and enhances its utility in various applications .

Conclusion

This compound is a valuable compound in scientific research, with applications spanning chemistry, biology, medicine, and industry. Its unique isotopic labeling and diverse chemical reactivity make it a versatile tool for studying nitrosamine-related processes and developing advanced materials and methods.

Propiedades

Fórmula molecular |

C6H14N2O2 |

|---|---|

Peso molecular |

149.17 g/mol |

Nombre IUPAC |

N-propyl-N-(1,2,3-13C3)propylnitramide |

InChI |

InChI=1S/C6H14N2O2/c1-3-5-7(6-4-2)8(9)10/h3-6H2,1-2H3/i1+1,3+1,5+1 |

Clave InChI |

ZUNKPQMZTMJVOB-CGANOEODSA-N |

SMILES isomérico |

CCCN([13CH2][13CH2][13CH3])[N+](=O)[O-] |

SMILES canónico |

CCCN(CCC)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol](/img/structure/B13854874.png)

![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)

![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)

![7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13854915.png)